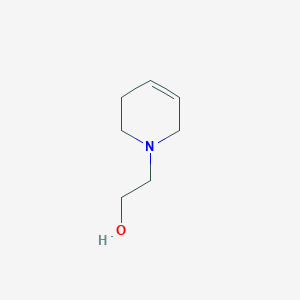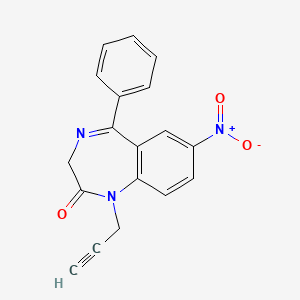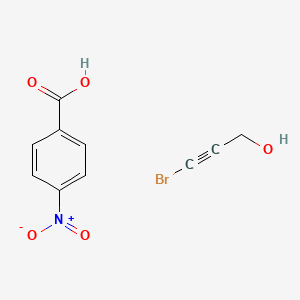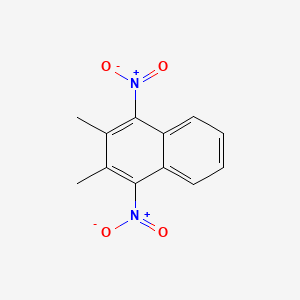
2-(2,4,6-Trimethylnon-3-en-2-yl)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Trimethylnon-3-en-2-yl)butanedioic acid is an organic compound with a complex structure that includes multiple methyl groups and a butanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethylnon-3-en-2-yl)butanedioic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trimethylnon-3-en-2-yl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2,4,6-Trimethylnon-3-en-2-yl)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,4,6-Trimethylnon-3-en-2-yl)butanedioic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Succinic Acid: A simpler dicarboxylic acid with similar reactivity.
Adipic Acid: Another dicarboxylic acid used in polymer production.
Glutaric Acid: Known for its role in biochemical processes.
Uniqueness
2-(2,4,6-Trimethylnon-3-en-2-yl)butanedioic acid is unique due to its complex structure, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other dicarboxylic acids may not be suitable .
Properties
CAS No. |
45241-99-4 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
2-(2,4,6-trimethylnon-3-en-2-yl)butanedioic acid |
InChI |
InChI=1S/C16H28O4/c1-6-7-11(2)8-12(3)10-16(4,5)13(15(19)20)9-14(17)18/h10-11,13H,6-9H2,1-5H3,(H,17,18)(H,19,20) |
InChI Key |
AKFNGNFBAXHTQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(=CC(C)(C)C(CC(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)



![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)

![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)

![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)

![3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14649183.png)
![1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B14649191.png)
